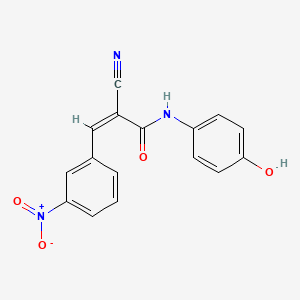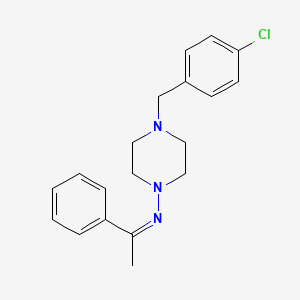
5-(4-chlorophenyl)-2-furaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-2-furaldehyde oxime, also known as CPFO, is a chemical compound that has been widely studied for its potential applications in various fields of science. It is a synthetic organic compound that belongs to the family of oximes, which are known for their ability to react with carbonyl compounds. CPFO has been found to have significant biological activity, making it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenyl)-2-furaldehyde oxime is not yet fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cellular processes. 5-(4-chlorophenyl)-2-furaldehyde oxime has been found to inhibit the activity of enzymes such as DNA topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of proteins such as tubulin, which is involved in cell division.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-2-furaldehyde oxime has been found to have significant biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells. It has also been found to cause DNA damage and cell cycle arrest in cancer cells, leading to their death. In addition, 5-(4-chlorophenyl)-2-furaldehyde oxime has been found to have antioxidant activity, which may contribute to its ability to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(4-chlorophenyl)-2-furaldehyde oxime is its broad-spectrum antimicrobial activity, which makes it a promising candidate for use as an antimicrobial agent. It also has significant anticancer activity, which makes it a promising candidate for use in cancer research. However, one of the limitations of 5-(4-chlorophenyl)-2-furaldehyde oxime is its potential toxicity, which needs to be carefully evaluated before it can be used in clinical settings.
Direcciones Futuras
There are several future directions for research on 5-(4-chlorophenyl)-2-furaldehyde oxime, including the development of more efficient synthesis methods, the evaluation of its potential as an antimicrobial and anticancer agent, and the investigation of its mechanism of action. In addition, further studies are needed to evaluate its potential toxicity and to develop strategies for minimizing any adverse effects. Overall, 5-(4-chlorophenyl)-2-furaldehyde oxime is a promising compound that has significant potential for use in scientific research.
Métodos De Síntesis
The synthesis of 5-(4-chlorophenyl)-2-furaldehyde oxime involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 5-(4-chlorophenyl)-2-furaldehyde oxime as a yellow crystalline solid. The purity of the compound can be improved through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-2-furaldehyde oxime has been studied extensively for its potential applications in various fields of science, including chemistry, biology, and pharmacology. It has been found to have significant antimicrobial activity against a wide range of bacterial and fungal strains, making it a promising candidate for use as an antimicrobial agent. 5-(4-chlorophenyl)-2-furaldehyde oxime has also been found to exhibit anticancer activity, with studies showing that it can inhibit the growth of various cancer cell lines.
Propiedades
IUPAC Name |
(NZ)-N-[[5-(4-chlorophenyl)furan-2-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-9-3-1-8(2-4-9)11-6-5-10(15-11)7-13-14/h1-7,14H/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFUMSDVJZXMKK-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N\O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-[[5-(4-chlorophenyl)furan-2-yl]methylidene]hydroxylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[3-(4-isopropylphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5911824.png)
![N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911829.png)



![4-[(5-bromo-2-furyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5911853.png)
![N'-(3-hydroxy-4-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911866.png)
![2-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5911874.png)
![N'-(4-ethoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911881.png)
![N'-(2,4-dimethoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911886.png)
![4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5911896.png)
![N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911901.png)
![methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate](/img/structure/B5911902.png)
